C.I. Acid Brown 83 C.I. Acid Brown 83
Brand Name: Vulcanchem
CAS No.: 13011-68-2
VCID: VC0186028
InChI: InChI=1S/C18H14N6O8S.Cu.Na/c19-11-7-9(1-4-14(11)24(28)29)20-23-17-16(26)6-3-12(18(17)27)21-22-13-8-10(33(30,31)32)2-5-15(13)25;;/h1-8,25-27H,19H2,(H,30,31,32);;/q;+2;+1/p-3
SMILES: C1=CC(=C(C=C1N=NC2=C(C(=CC(=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)O)N)[N+](=O)[O-].[Na+].[Cu]
Molecular Formula: C18H11CuN6NaO8S
Molecular Weight: 557.9 g/mol

C.I. Acid Brown 83

CAS No.: 13011-68-2

Cat. No.: VC0186028

Molecular Formula: C18H11CuN6NaO8S

Molecular Weight: 557.9 g/mol

* For research use only. Not for human or veterinary use.

C.I. Acid Brown 83 - 13011-68-2

Specification

CAS No. 13011-68-2
Molecular Formula C18H11CuN6NaO8S
Molecular Weight 557.9 g/mol
IUPAC Name copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate
Standard InChI InChI=1S/C18H14N6O8S.Cu.Na/c19-11-7-9(1-4-14(11)24(28)29)20-23-17-16(26)6-3-12(18(17)27)21-22-13-8-10(33(30,31)32)2-5-15(13)25;;/h1-8,25-27H,19H2,(H,30,31,32);;/q;+2;+1/p-3
Standard InChI Key GBLJDBLIDIXEQL-UHFFFAOYSA-K
SMILES C1=CC(=C(C=C1N=NC2=C(C(=CC(=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)O)N)[N+](=O)[O-].[Na+].[Cu]
Canonical SMILES C1=CC(=C(C=C1N=NC2=C(C=CC(=C2[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])[O-])O)N)[N+](=O)[O-].[Na+].[Cu+2]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator